molecular formula C20H27N5O5S B1671593 Glisoxepide CAS No. 25046-79-1

Glisoxepide

Numéro de catalogue B1671593
Numéro CAS: 25046-79-1
Poids moléculaire: 449.5 g/mol
Clé InChI: ZKUDBRCEOBOWLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glisoxepide is a sulfonylurea agent. It stimulates beta cells of the islet of Langerhans in the pancreas to release insulin. It also enhances peripheral insulin sensitivity .


Synthesis Analysis

A range of 48 anti-diabetic compounds was screened against aldose reductase binding pocket 3 protein target through in silico molecular docking . The molecular geometries of three shortlisted drugs (metformin, phenformin, sitagliptin) and their hyaluronic acid conjugates were also explored through density functional theory studies .


Molecular Structure Analysis

Glisoxepide is a small molecule with the chemical formula C20H27N5O5S . Its molecular weight is 449.524 and its exact mass is 449.17 .


Physical And Chemical Properties Analysis

Glisoxepide is practically insoluble in water and petroleum benzene, almost insoluble in methanol, ethanol, ethylacetate, and sparingly soluble in acetone .

Applications De Recherche Scientifique

Specific Scientific Field

Endocrinology and Metabolic Disease

Summary of the Application

Glisoxepide is a sulphonylurea-derived oral antidiabetic drug . It is used for the treatment of diabetes mellitus type 2 .

Methods of Application or Experimental Procedures

Glisoxepide stimulates beta cells of the islet of Langerhans in the pancreas to release insulin . It also enhances peripheral insulin sensitivity . Overall, it potentiates insulin release and improves insulin dynamics .

Results or Outcomes

The use of Glisoxepide results in improved control of blood glucose levels in patients with type 2 diabetes .

2. Potential Inhibitor of SARS-CoV-2 Endoribonuclease

Specific Scientific Field

Virology

Summary of the Application

Glisoxepide has been identified as a potential inhibitor of SARS-CoV-2 endoribonuclease (EndoU), a key enzyme in the replication and transcription of SARS-CoV-2, the virus responsible for COVID-19 .

Methods of Application or Experimental Procedures

In silico analysis and molecular docking studies were used to identify Glisoxepide as a potential inhibitor of EndoU . The drug was found to bind to the active site of the viral endonuclease by forming attractive intermolecular interactions with catalytically essential amino acid residues .

Results or Outcomes

The study suggested that Glisoxepide could potentially be repurposed for the treatment of COVID-19 .

3. Inhibition of Bile Acid Uptake

Specific Scientific Field

Hepatology

Summary of the Application

Glisoxepide has been found to inhibit the uptake of bile acids into isolated rat hepatocytes .

Methods of Application or Experimental Procedures

Glisoxepide inhibits taurocholate uptake only in the absence of sodium ions . The drug’s uptake could be further inhibited by blockers of the hepatocellular monocarboxylate transporter, by the loop diuretic bumetanide, by 4,4’-diisothiocyano-2,2’-stilbenedisulfonate (DIDS), and by sulphate .

Results or Outcomes

These results suggest that Glisoxepide is transported via the transport system for the unconjugated bile acid cholate .

4. Activation of AMPK

Specific Scientific Field

Biogerontology

Summary of the Application

Glisoxepide has been identified as a potential activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis .

Methods of Application or Experimental Procedures

In silico analysis and molecular docking studies were used to identify Glisoxepide as a potential activator of AMPK . The drug was found to bind to the active sites of the enzyme by forming attractive intermolecular interactions .

Results or Outcomes

The study suggested that Glisoxepide could potentially be repurposed to extend lifespan by activating AMPK .

5. Inhibition of Monocarboxylate Transporter

Specific Scientific Field

Pharmacology

Summary of the Application

Glisoxepide has been found to inhibit the hepatocellular monocarboxylate transporter .

Methods of Application or Experimental Procedures

Glisoxepide uptake could be further inhibited by blockers of the hepatocellular monocarboxylate transporter . This suggests that Glisoxepide is transported via the transport system for the unconjugated bile acid cholate .

Results or Outcomes

These results suggest that Glisoxepide could potentially be used to modulate the activity of the monocarboxylate transporter .

6. Activation of Sulfonylurea Receptor

Specific Scientific Field

Endocrinology

Summary of the Application

Glisoxepide has been identified as a potential activator of the sulfonylurea receptor .

Methods of Application or Experimental Procedures

Glisoxepide functions as a non-selective K (ATP) channel blocker . It is thought to stimulate insulin secretion by closing the ATP-sensitive K (+) (K (ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells .

Results or Outcomes

The study suggested that Glisoxepide could potentially be repurposed to extend lifespan by activating the sulfonylurea receptor .

Safety And Hazards

Glisoxepide may increase the anticoagulant activities of Fluindione . The risk or severity of hyperglycemia can be increased when Flumethasone is combined with Glisoxepide .

Propriétés

IUPAC Name

N-[2-[4-(azepan-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUDBRCEOBOWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023097
Record name Glisoxepide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glisoxepide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.03e-01 g/L
Record name Glisoxepide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Glisoxepide is a hypoglycemic sulphonylurea agent. The sulphonylureas are a family of drugs based on a common sulphonylurea core. These drugs act via augmentation of secretion of insulin from pancreatic beta-cells. Sulphonylureas may also cause a reduction in serum glucagon and potentiate the action of insulin at the extrapancreatic tissues. Glisoxepide functions as a non-selective K(ATP) channel blocker. It is thought to stimulate insulin secretion by closing the ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells. This inhibits a tonic, hyperpolarizing efflux of potassium, thus causing the electric potential over the membrane to become more positive. This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin.
Record name Glisoxepide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glisoxepide

CAS RN

25046-79-1
Record name Glisoxepide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25046-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glisoxepide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025046791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glisoxepide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glisoxepide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glisoxepide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLISOXEPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7SC0I332I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glisoxepide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 °C
Record name Glisoxepide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glisoxepide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glisoxepide
Reactant of Route 2
Reactant of Route 2
Glisoxepide
Reactant of Route 3
Reactant of Route 3
Glisoxepide
Reactant of Route 4
Reactant of Route 4
Glisoxepide
Reactant of Route 5
Reactant of Route 5
Glisoxepide
Reactant of Route 6
Reactant of Route 6
Glisoxepide

Citations

For This Compound
466
Citations
HD Söling, A Seck - FEBS letters, 1975 - core.ac.uk
… We present now data which show that glisoxepide, a new blood glucose lowering … In isolated rat liver mitochondria glisoxepide inhibits specifically the L-aspartate/L-glutamate …
Number of citations: 16 core.ac.uk
A Chandra, V Gurjar, I Qamar… - Journal of Biomolecular …, 2021 - Taylor & Francis
… Glisoxepide and Idarubicin, respectively. Comparative structural analysis showed the stronger binding of EndoU to Glisoxepide … are of 361.8Å 2 by Glisoxepide which is almost double of …
Number of citations: 63 www.tandfonline.com
K Irsigler, E Ogris, T Steinhardt, J Brändle… - Wiener Klinische …, 1979 - europepmc.org
The purpose of the study was to investigate whether the potency of effect on the beta cell differs with type of sulfonylurea (SU) and with degree of severity of diabetes. 12 maturity onset …
Number of citations: 4 europepmc.org
L Blumenbach, N Kiesselbach, J Lehnert - Arzneimittel-forschung, 1976 - europepmc.org
The oral antidiabetic agent 1-(hexahydro-1-H-azepin-1-yl)-3-(p-[2-(5-methyl-isoxazol-3-carboxamido)-ethyl]-phenylsulfonyl)-urea (glisoxepide, BS 4231, Pro-Diaban¿) was studied in a …
Number of citations: 1 europepmc.org
D Fückel, E Petzinger - European journal of pharmacology, 1992 - Elsevier
… Glisoxepide inhibited taurocholate uptake only in absence of sodium ions. Under sodium-free conditions glisoxepide also … Glisoxepide uptake was further inhibited by blockers of the …
Number of citations: 11 www.sciencedirect.com
E Petzinger, D Fückel - European journal of pharmacology, 1992 - Elsevier
… When the concentration of glisoxepide or glil of labeled glisoxepide was 2.7 GBq/mMol; the … (C) Time course of the uptake of 62 nM [3H]glisoxepide/2.22 /zM glisoxepide and , [3H]…
Number of citations: 26 www.sciencedirect.com
B Nieuweboer, D Gabriel, K Lübke - Arzneimittel-forschung, 1976 - europepmc.org
… carboxylic acid analogue of glisoxepide coupled to bovine serum … With some glisoxepide analogues the specificity of the antisera … is used for separation of free and bound glisoxepide. …
Number of citations: 1 europepmc.org
E Haupt, W Köberich, J Beyer, K Schöffling - Diabetologia, 1971 - pubmed.ncbi.nlm.nih.gov
Pharmacodynamic aspects of tolbutamide, glibenclamide, glibornuride, and glisoxepide. II. Repeated administration in combination with glucose Pharmacodynamic aspects of …
Number of citations: 37 pubmed.ncbi.nlm.nih.gov
J FABIAN - Acarbose for the Treatment of Diabetes Mellitus - Springer
… acarbose compared to that with glisoxepide was studied in a … The median daily glisoxepide dose was 1 tablet (1st week) … Under glisoxepide therapy mean fasting levels were reduced …
Number of citations: 0 link.springer.com
N Ibrahim, A Gouda, H El-Sherief - 2023 - pesquisa.bvsalud.org
… According to an in silicoADME study, glisoxepide follows Lipinski's rule… glisoxepide had good dynamics and stability within the active sites of selected targets. The promise of glisoxepide …
Number of citations: 2 pesquisa.bvsalud.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.